S-(-)-Aminoglutethimide D-Tartrate Salt
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Overview
Description
S-(-)-Aminoglutethimide D-Tartrate Salt is a chiral compound that has garnered significant interest in various scientific fields. This compound is a derivative of aminoglutethimide, which is known for its applications in medicine, particularly in the treatment of certain cancers and endocrine disorders. The addition of the D-tartrate salt enhances its solubility and stability, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(-)-Aminoglutethimide D-Tartrate Salt typically involves the resolution of racemic aminoglutethimide using D-tartaric acid. The process begins with the preparation of racemic aminoglutethimide, which is then reacted with D-tartaric acid to form diastereomeric salts. These salts are separated through crystallization, and the desired this compound is isolated.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. Advanced crystallization techniques and continuous monitoring of reaction parameters are employed to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions
S-(-)-Aminoglutethimide D-Tartrate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
S-(-)-Aminoglutethimide D-Tartrate Salt has a wide range of applications in scientific research:
Chemistry: Used as a chiral resolving agent and in the synthesis of other chiral compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential in treating endocrine disorders and certain cancers.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of S-(-)-Aminoglutethimide D-Tartrate Salt involves the inhibition of specific enzymes, such as aromatase and steroidogenic enzymes. By inhibiting these enzymes, the compound can reduce the production of certain hormones, which is beneficial in treating hormone-dependent cancers and endocrine disorders. The molecular targets include aromatase and other enzymes involved in steroid biosynthesis.
Comparison with Similar Compounds
Similar Compounds
Aminoglutethimide: The parent compound, used in similar medical applications.
D-Tartrate Salts of Other Compounds: Similar salts used to enhance solubility and stability of various drugs.
Uniqueness
S-(-)-Aminoglutethimide D-Tartrate Salt is unique due to its chiral nature and the specific combination of aminoglutethimide with D-tartaric acid. This combination enhances its solubility, stability, and effectiveness in various applications, making it a valuable compound in scientific research and medicine.
Properties
Molecular Formula |
C17H22N2O8 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(3R)-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C13H16N2O2.C4H6O6/c1-2-13(8-7-11(16)15-12(13)17)9-3-5-10(14)6-4-9;5-1(3(7)8)2(6)4(9)10/h3-6H,2,7-8,14H2,1H3,(H,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t13-;/m1./s1 |
InChI Key |
DQUXPVVSVXIQNE-BTQNPOSSSA-N |
Isomeric SMILES |
CC[C@@]1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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